molecular formula C29H36N2O8 B558050 Boc-Thr(Fmoc-Val)-OH CAS No. 887707-95-1

Boc-Thr(Fmoc-Val)-OH

Cat. No. B558050
M. Wt: 540.6 g/mol
InChI Key: KFMYXFZGGHKJMR-CQLNOVPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Thr(Fmoc-Val)-OH” is a chemical compound used in peptide synthesis . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular formula of “Boc-Thr(Fmoc-Val)-OH” is C29H36N2O8 . Its molecular weight is 540.61 .


Physical And Chemical Properties Analysis

“Boc-Thr(Fmoc-Val)-OH” is a solid compound . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Peptides are gaining considerable attention as potential drugs. The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

In the context of peptide synthesis, “Boc-Thr(Fmoc-Val)-OH” would likely be used as a building block to construct a larger peptide chain. The specific methods of application or experimental procedures would depend on the peptide being synthesized, but generally, this would involve coupling the carboxyl group of “Boc-Thr(Fmoc-Val)-OH” to the amino group of another amino acid or peptide, followed by deprotection of the Fmoc group to expose a new amino group for further coupling reactions .

  • Drug Development

    • Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which would use “Boc-Thr(Fmoc-Val)-OH” as a building block, is the method of choice for the synthesis of these molecules in both research and industrial settings .
    • The specific application would depend on the peptide being synthesized, but it could include the development of new therapeutic agents for various diseases .
  • Green Chemistry

    • In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . “Boc-Thr(Fmoc-Val)-OH” could be used in these greener methods of peptide synthesis, contributing to a smaller impact on the environment and on human health .
  • Large-Scale Peptide Synthesis

    • For large-scale peptide synthesis, various amino acid resins such as Merrifield resin, Pam resin, Wang resin, Trt resin, etc., are used . “Boc-Thr(Fmoc-Val)-OH” could be used as a building block in these large-scale syntheses, providing a source material to save the cost of peptide synthesis .
  • Drug Development

    • Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which would use “Boc-Thr(Fmoc-Val)-OH” as a building block, is the method of choice for the synthesis of these molecules in both research and industrial settings .
    • The specific application would depend on the peptide being synthesized, but it could include the development of new therapeutic agents for various diseases .
  • Green Chemistry

    • In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . “Boc-Thr(Fmoc-Val)-OH” could be used in these greener methods of peptide synthesis, contributing to a smaller impact on the environment and on human health .

Safety And Hazards

“Boc-Thr(Fmoc-Val)-OH” is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O8/c1-16(2)23(26(34)38-17(3)24(25(32)33)31-28(36)39-29(4,5)6)30-27(35)37-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,15H2,1-6H3,(H,30,35)(H,31,36)(H,32,33)/t17-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMYXFZGGHKJMR-CQLNOVPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Thr(Fmoc-Val)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
Y Sohma, A Taniguchi, M Skwarczynski, T Yoshiya… - Tetrahedron letters, 2006 - Elsevier
A novel ‘O-acyl isodipeptide unit’, Boc-Thr(Fmoc-Val)-OH has been successfully used for the efficient synthesis of a difficult sequence-containing pentapeptide based on the ‘O-acyl …
Number of citations: 67 www.sciencedirect.com
Y Sohma, T Yoshiya, A Taniguchi… - Peptide Science …, 2007 - Wiley Online Library
During over a decade of study on aspartic protease inhibitors and water‐soluble prodrugs, in 2003, we discovered that the presence of an O‐acyl instead of N‐acyl residue within the …
Number of citations: 86 onlinelibrary.wiley.com
I Coin, P Schmieder, M Bienert… - Journal of Peptide …, 2008 - Wiley Online Library
A promising application of the depsipeptide technique has recently been proposed to provide ideal conditions for segment condensation, in that coupling of peptides bearing a C‐…
Number of citations: 28 onlinelibrary.wiley.com
TY Liu, WM Hussein, Z Jia, ZM Ziora… - …, 2013 - ACS Publications
Dendrimers are structurally well-defined, synthetic polymers with sizes and physicochemical properties often resembling those of biomacromolecules (eg, proteins). As a result, they are …
Number of citations: 131 pubs.acs.org
Y Sohma, Y Kiso - ChemBioChem, 2006 - Wiley Online Library
A clear understanding of the pathological mechanism of amyloid β peptide (Aβ) 1–42, a currently unexplained process, would be of great significance for the discovery of novel drug …
M Skwarczynski, J Kowapradit, ZM Ziora… - Biochemical …, 2013 - researchgate.net
Background: Peptide-based subunit vaccines require strong adjuvants (immunostimulant) for therapeutic potency. There is strong demand for the discovery of new safe adjuvants and …
Number of citations: 9 www.researchgate.net
T Yoshiya, A Taniguchi, Y Sohma, F Fukao… - Organic & …, 2007 - pubs.rsc.org
The O-acyl isopeptide method has recently received attention as an efficient synthetic method for peptides. Herein, forty kinds of “O-acyl isodipeptide unit” Boc-Ser/Thr(Fmoc-Xaa)-OH (1…
Number of citations: 51 pubs.rsc.org
WM Hussein, M Skwarczynski, I Toth - Peptide Synthesis: Methods and …, 2020 - Springer
Microwave technology, in conjunction with the isopeptide strategy including Fmoc-based solid-phase peptide synthesis (SPPS), was used to establish a methodology for time-efficient …
Number of citations: 1 link.springer.com
I Coin - Journal of peptide science: an official publication of the …, 2010 - Wiley Online Library
After about one century of peptide chemistry, the main limitation to the accessibility of peptides and proteins via chemosynthesis is the arising of folding and aggregation phenomena. …
Number of citations: 59 onlinelibrary.wiley.com
L Shi, H Chen, SY Zhang, TT Chu… - Journal of Peptide …, 2017 - Wiley Online Library
Prions are suspected as pathogen of the fatal transmissible spongiform encephalopathies. Strategies to access homogenous prion protein (PrP) are required to fully comprehend the …
Number of citations: 9 onlinelibrary.wiley.com

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